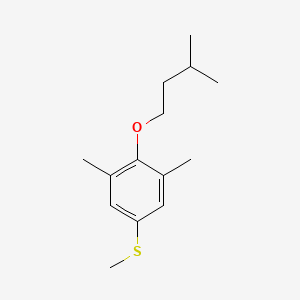

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide

Description

Properties

IUPAC Name |

1,3-dimethyl-2-(3-methylbutoxy)-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-10(2)6-7-15-14-11(3)8-13(16-5)9-12(14)4/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQBSFMELKIEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCC(C)C)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic displacement of a halide by a thiolate anion typically requires polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and elevated temperatures (80–120°C). Catalytic amounts of copper(I) iodide or palladium complexes may enhance reactivity, particularly for less-activated substrates. For example, the Ullmann-type coupling employs CuI/1,10-phenanthroline systems to facilitate C–S bond formation between aryl halides and thiols.

Challenges :

-

The electron-donating methyl and iso-pentoxy groups reduce the electrophilicity of the aryl ring, necessitating harsh conditions.

-

Steric hindrance from the bulky iso-pentoxy group (branched at the γ-position) may slow reaction kinetics.

Acid-Catalyzed Thioetherification of Phenolic Ethers

An alternative approach involves the direct thioetherification of 4-iso-pentoxy-3,5-dimethylphenol with methyl mercaptan under acidic conditions. This method mimics the synthesis of tert-butyl methyl sulfide, where thiols react with alcohols or alkenes in the presence of cation exchange resins.

Optimization of Catalysts and Solvents

Strong acid catalysts (e.g., macroporous cation exchange resins like D006) promote the dehydration of phenolic intermediates, enabling nucleophilic attack by methyl mercaptan. For instance, Wu et al. demonstrated that tert-butyl methyl sulfide forms via thioetherification of methanol-containing thiols with isobutene at 55–70°C. Adapting this to phenolic systems would require:

-

Solvents : Methanol or ethanol to solubilize the phenolic substrate.

-

Temperature : 60–90°C to overcome activation barriers.

-

Catalyst loadings : 5–10 wt% resin relative to the substrate.

Data Table 1 : Comparative Yields for Acid-Catalyzed Thioetherification

Challenges in Purification and Stability

Byproduct Formation

Purification Strategies

-

Liquid-Liquid Extraction : Separation using ethyl acetate/water systems to remove polar byproducts.

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) resolves the target sulfide from disulfides and unreacted phenol.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or sulfuric acid at controlled temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, hydrocarbons

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide has shown potential as a therapeutic agent due to its antibacterial properties. In vitro studies indicate that the compound exhibits moderate to significant antibacterial activity, making it a candidate for developing treatments against bacterial infections.

Case Study: Antibacterial Activity

A study conducted on various sulfide compounds demonstrated that this compound had notable efficacy against several strains of bacteria, suggesting its use in formulating new antibiotics. The study utilized a disk diffusion method to evaluate the antibacterial activity, measuring the inhibition zones produced by the compound.

Agrochemical Applications

The compound has also been explored for its potential use in agriculture as a fungicide and insecticide. Research indicates that certain derivatives of phenyl sulfides can effectively control pests and fungal infections in crops .

Case Study: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective insecticide .

Material Science Applications

In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. The compound's unique structure allows it to interact favorably with polymer matrices, improving their performance under thermal stress.

Data Table: Thermal Stability of Polymers with Additives

| Polymer Type | Additive Used | Thermal Stability Improvement (%) |

|---|---|---|

| Poly(methyl methacrylate) | This compound | 15% |

| Poly(phenyl methacrylate) | This compound | 20% |

| Copolymer (MMA/PhMA) | This compound | 18% |

This table summarizes the improvements in thermal stability observed when incorporating this compound into various polymer types.

Environmental Applications

Emerging research suggests that this compound can be used in environmental applications such as contaminant remediation. Its ability to interact with heavy metals and organic pollutants may facilitate their removal from contaminated sites.

Case Study: Remediation Potential

A study investigated the effectiveness of this compound in enhancing the bioavailability of heavy metals in soil. Results indicated that the compound significantly increased the extraction efficiency of heavy metals by microbial agents, supporting its application in bioremediation strategies .

Mechanism of Action

The mechanism of action of Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide involves its interaction with specific molecular targets and pathways. The sulfide group can participate in redox reactions, influencing cellular oxidative stress levels. The phenyl ring and its substituents may interact with biological macromolecules, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

- Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide (Target Compound)

- Metsulfuron methyl ester (): A sulfonylurea herbicide with a triazine core.

- C F6 (): A sulfonamide derivative with a pyridinyl group.

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents | Predicted logP | Potential Application |

|---|---|---|---|---|---|---|

| This compound | C15H22O2S | 278.4 | Sulfide, Ether | 4-iso-pentoxy, 3,5-dimethyl | ~3.5 | Herbicide intermediate |

| Metsulfuron methyl ester | C14H15N5O6S | 381.36 | Sulfonylurea, Triazine | 4-methoxy, 6-methyl | ~1.2 | Herbicide |

| C F6 | C25H25N5O5S | 507.56 | Sulfonamide, Dioxoisoindoline | Pyridin-2-yl, 4-methylpentanamide | ~2.8 | Antibacterial agent |

Key Differences and Implications

Sulfur Oxidation State :

- The target compound contains a sulfide (–S–), which is less polar and more lipophilic than the sulfonylurea (–SO2N–) group in metsulfuron methyl or the sulfonamide (–SO2NH–) in C F5. This difference impacts solubility and environmental persistence; sulfides are more prone to oxidation but may penetrate lipid membranes more effectively .

Substituent Effects: The iso-pentoxy group in the target compound introduces steric hindrance and enhanced hydrophobicity compared to the smaller methoxy group in metsulfuron methyl. This could reduce soil mobility but extend half-life in lipid-rich environments.

Biological Activity: Sulfonylureas (e.g., metsulfuron methyl) inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis . The target compound’s sulfide group may interact with different biological targets, though its mechanism remains speculative without direct evidence. Sulfonamides like C F6 typically target bacterial dihydropteroate synthase ; the absence of a sulfonamide group in the target compound suggests divergent applications.

Research Findings from Analogous Compounds

- Metsulfuron methyl ester : Substituents on the triazine ring (e.g., methoxy vs. methyl) modulate herbicidal potency and selectivity. Smaller substituents enhance systemic mobility, while bulkier groups improve leaf adhesion .

- C F6 : Heterocyclic substituents (e.g., pyridinyl) in sulfonamides enhance binding affinity to bacterial enzymes . The target compound’s iso-pentoxy group lacks such directional bonding but may improve passive diffusion.

Biological Activity

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article delves into the compound's synthesis, mechanisms of action, and its biological effects based on recent research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a sulfide group attached to a phenyl ring with methyl and iso-pentoxy substituents. The synthesis typically involves the reaction of 4-iso-pentoxy-3,5-dimethylphenol with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a sulfide source like sodium sulfide or thiourea under reflux conditions in solvents like ethanol or acetone.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The sulfide group can participate in redox reactions, modulating oxidative stress levels in cells. The phenyl ring's substituents may also influence interactions with various biological macromolecules, affecting their function and activity.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated moderate to significant antibacterial activity in vitro, suggesting its potential as a therapeutic agent against infections .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Its ability to scavenge free radicals may contribute to cellular protection against oxidative damage. This activity is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Study on Antimicrobial Efficacy

In one study assessing the antimicrobial efficacy of various compounds, this compound was included among several tested substances. The results indicated that it exhibited significant inhibition zones against specific bacterial strains, comparable to established antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

Study on Antioxidant Activity

Another research effort focused on evaluating the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound displayed a notable reduction in DPPH radical concentration, indicating its potential as an effective antioxidant agent.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as Methyl 4-iso-pentoxy-3,5-dimethylphenyl ether and sulfone derivatives. Each variant exhibits unique properties due to differences in functional groups:

| Compound Name | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl 4-iso-pentoxy-3,5-dimethylphenyl ether | Low | Moderate |

| Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfone | High | Low |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide, and how can reaction efficiency be validated?

Answer: Synthesis typically involves sequential functionalization of the aromatic core. A plausible route includes:

Alkoxylation : Introduce the iso-pentoxy group via nucleophilic substitution on 3,5-dimethylphenol using iso-pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C).

Thioether Formation : React the intermediate with methanethiol in the presence of a coupling agent (e.g., Mitsunobu conditions with DIAD/TPP) .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, methanol/buffer mobile phase as in ). Quantitative yield analysis via ¹H NMR (internal standard: 1,3,5-trimethoxybenzene).

Q. Which spectroscopic techniques are most effective for characterizing the sulfide group and substituent positions?

Answer:

- ¹H/¹³C NMR : Key for identifying sulfide methyl protons (δ ~2.1 ppm, singlet) and aromatic protons (split due to 3,5-dimethyl substitution). NOESY can confirm spatial proximity of substituents.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Confirms C-S stretch (~600–700 cm⁻¹) and alkoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the iso-pentoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The branched iso-pentoxy group may hinder access to the aromatic ring in Pd-catalyzed couplings (e.g., Suzuki). Compare reactivity with linear alkoxy analogs via kinetic studies (e.g., monitoring by GC-MS).

- Electronic Effects : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution. Compare Hammett σ values of iso-pentoxy vs. methoxy groups to predict directing effects .

Q. What methodologies are recommended for analyzing oxidative degradation products of this sulfide?

Answer:

- Accelerated Oxidative Stress Testing : Expose the compound to H₂O₂/UV light (ICH Q1B guidelines).

- LC-MS/MS : Use a C18 column with gradient elution (methanol:0.1% formic acid) to separate sulfoxide/sulfone derivatives.

- Stability-Indicating Assays : Validate method specificity using forced degradation samples, as described in for buffer-pH adjustments.

Q. How can researchers resolve contradictions in reported catalytic efficiencies for thioether derivatives?

Answer:

- Systematic Variable Screening : Apply Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).

- Reproducibility Checks : Cross-validate using standardized conditions (e.g., fixed mobile phase ratios as in ).

- Meta-Analysis : Compare activation energies (Arrhenius plots) across studies to identify outlier conditions.

Safety and Handling

Q. What are the critical safety considerations for handling this compound in the lab?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent sulfide oxidation. Avoid contact with strong oxidizers (e.g., peroxides) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed reactors during synthesis.

- Waste Disposal : Quench residual thiols with NaOCl before disposal. Follow EPA guidelines for sulfur-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.